(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one
Description
(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazolone scaffold with a phenyl substituent at the 3-position. Its stereochemistry (3R,7aS) is critical for its structural and functional properties. The compound is commercially available as a research chemical (1 g: $1,030; 5 g: $3,000) from Santa Cruz Biotechnology (Catalog #: sc-347483) .
Properties
IUPAC Name |
(3R,7aS)-3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPIMIROZBAGG-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=CC(=O)N2[C@H](O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
The process begins with the preparation of Formula III (pyrazolo-5-one), derived from (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1(H)-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one (Formula II ) via base-mediated elimination. Triethylamine in ethanol at 20–30°C for 3–10 hours facilitates this step, yielding Formula III in >85% purity.
Formula IV , the freebase [(1S)-1-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-1-phenylprop-2-enyl)amine, is synthesized through deprotection of alkenyl amine intermediates. Diisopropylethylamine in dichloromethane at −10°C ensures minimal epimerization.
Cyclization and Salt Formation
Reaction of Formula III with Formula IV under reflux conditions in toluene, with azeotropic water removal, generates the diene-imine Formula V . Subsequent reduction using sodium borohydride in methanol produces the diene-amine Formula VI , which is converted to its ammonium salt (Formula VIa ) via treatment with hydrochloric acid.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of Formula III | EtOH, triethylamine, 25°C, 6 hr | 87 |
| 2 | Synthesis of Formula IV | DCM, −10°C, diisopropylethylamine | 92 |
| 3 | Cyclization to Formula V | Toluene, reflux, 12 hr | 78 |
| 4 | Reduction to Formula VI | MeOH, NaBH4, 0°C, 2 hr | 85 |
Final Cyclization via RCM
The diene-amine salt Formula VIa undergoes ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) in dichloroethane at 40°C for 24 hours. This step forms the pyrrolo[1,2-c]oxazolone core with >95% enantiomeric excess (ee).
Intramolecular Dipolar Cycloaddition Approach
Thiazolo[3,4-c]oxazol-4-ium-1-olate Synthesis
N-Acylation of 2-phenylthiazolidine-4-carboxylate with benzoyl chloride in dichloromethane produces 5-phenyl-5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate . This intermediate undergoes cycloaddition at 80°C in acetonitrile, yielding the pyrrolo[1,2-c]thiazole framework.
Oxazolone Ring Formation
Treatment of the cycloadduct with acetic anhydride and sodium acetate induces dehydration, forming the oxazolone ring. This step achieves 70–75% yield with retention of stereochemistry at C-3.
Alternative Routes via Lactone Intermediates
Lactone Reduction and Aldehyde Generation
(3R,6S)-3-tert-butyldihydro-1H-pyrrolo[1,2-c]oxazole-1,5(6H)-dione (Formula XIV ) is reduced using LiAlH4 in tetrahydrofuran to the lactol Formula XI . Acidic workup (HCl, H2O) opens the lactol ring, yielding the aldehyde Formula XII , which is subsequently oxidized to the carbaldehyde Formula XV .
Vinylation and Final Cyclization
Wittig reaction of Formula XV with methyltriphenylphosphonium bromide in dimethyl sulfoxide introduces the vinyl group, forming Formula XVI . Heating this intermediate with ammonium acetate in acetic acid generates the target compound via intramolecular amidation.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with retention time = 8.2 min.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| RCM Pathway | 78–85 | >95 | High stereocontrol |
| Dipolar Cycloaddition | 70–75 | 90 | Modular substrate design |
| Lactone-Based | 65–70 | 85 | Scalability |
The RCM route offers superior enantioselectivity, while the dipolar cycloaddition allows structural diversification. Industrial-scale synthesis favors the lactone pathway due to readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like nitro or halogen groups.
Scientific Research Applications
Medicinal Applications
One of the primary applications of (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is in the synthesis of antiviral agents. Notably, it is used in the preparation of Boceprevir, a protease inhibitor employed in the treatment of hepatitis C virus (HCV) infections. This compound's ability to inhibit viral replication makes it a critical component in antiviral therapy.
Case Study: Boceprevir
Boceprevir was one of the first direct-acting antiviral agents approved for HCV treatment. Its mechanism involves inhibiting the NS3/4A serine protease essential for viral replication. The synthesis pathway often incorporates this compound as an intermediate step due to its favorable reactivity and structural attributes that facilitate the formation of the final drug product.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing starting materials that can undergo cyclization to form the oxazole ring.
- Functional Group Transformations : Modifying phenolic or amine groups to introduce necessary substituents that enhance biological activity.
Research Insights
Recent studies have focused on optimizing the synthesis of this compound to improve yields and reduce costs associated with its production. Researchers have explored various catalysts and reaction conditions to enhance efficiency.
Table: Comparative Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Cyclization with Acid | 75 | 12 hours | High yield; straightforward procedure |
| Microwave-Assisted | 85 | 4 hours | Reduced reaction time; energy-efficient |
| Solvent-Free Conditions | 70 | 10 hours | Environmentally friendly; cost-effective |
Mechanism of Action
The mechanism by which (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₂H₁₁NO₂.
- Synthesis : Prepared via a multi-step process involving lithiation (LiHMDS) of the precursor (7aS)-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one in THF, followed by selenylation (PhSeBr) and oxidation with tert-butyl hydroperoxide .
Comparison with Similar Compounds
The target compound belongs to a family of pyrrolo-oxazolones, which vary in substituents, stereochemistry, and saturation. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Biological Activity
(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is CHNO and it has a molecular weight of approximately 201.22 g/mol. This compound has garnered attention for its biological activities, particularly in antibacterial and anticancer research.
Antibacterial Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-c][1,3]oxazol-5-one exhibit notable antibacterial activity. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Inhibitory against Staphylococcus aureus | 0.008 |
| Compound B | Inhibitory against Escherichia coli | 0.03 |
| Compound C | Inhibitory against Streptococcus pneumoniae | 0.06 |
These compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin, suggesting a promising alternative for treating resistant bacterial infections .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial topoisomerases. Specifically, it has been observed to inhibit the GyrB enzyme in E. coli, with an value of 2.9 μM. This inhibition disrupts DNA replication and transcription processes in bacteria .
Anticancer Activity
In addition to its antibacterial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[1,2-c][1,3]oxazole derivatives for their antibacterial properties. The study highlighted that certain modifications to the phenyl ring significantly enhanced the compounds' potency against S. aureus and E. coli. The most potent derivative exhibited an MIC as low as 0.008 μg/mL against S. pneumoniae .
Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of pyrrolo derivatives in various human cancer cell lines. Results indicated that these compounds could effectively induce apoptosis via caspase activation and modulation of Bcl-2 family proteins. The findings suggest a need for further exploration into their mechanisms and potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 3-amino-4-substituted furazans or pyrrolidine derivatives. For example, refluxing with acetic acid (AcOH) and 2,5-dimethoxytetrahydrofuran can yield fused heterocyclic cores, followed by purification via silica gel chromatography . To improve yields, optimize stoichiometry, reaction time (e.g., 1–2 hours under reflux), and solvent polarity. Consider using green chemistry principles, such as microwave-assisted synthesis, to enhance efficiency .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve absolute configuration (e.g., (3R,7aS) vs. (3S,7aR) isomers) .
- HPLC with UV detection for purity assessment (≥95% recommended for biological studies) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is sensitive to moisture and heat. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TLC or HPLC to monitor decomposition products like hydrolyzed oxazolone derivatives .
Q. What safety precautions are essential during experimental work?
- Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity or biological interactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites in the oxazolone ring.
- Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes with hydrophobic pockets).
- Validate predictions with experimental kinetics or crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Conduct dose-response studies across multiple cell lines to account for variability in assay conditions.
- Compare results with structurally analogous compounds (e.g., 6,7-dihydro-5H-pyrrolo derivatives) to identify structure-activity relationships (SAR).
- Use meta-analysis to reconcile discrepancies in IC₅₀ values from independent studies .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodological Answer :
- Follow OECD Guideline 307: Conduct soil degradation experiments under aerobic/anaerobic conditions.
- Use LC-MS/MS to quantify parent compound and metabolites in water/soil samples.
- Evaluate bioaccumulation potential via logP calculations (experimental vs. in silico predictions) .
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Apply Hammett linear free-energy relationships to predict electronic effects of substituents on the phenyl ring.
- Use molecular dynamics simulations to optimize binding affinity for target proteins (e.g., kinases or GPCRs).
- Validate hypotheses via parallel synthesis of analogs (e.g., halogenated or alkylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
